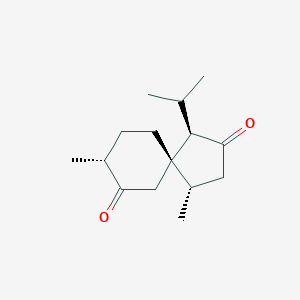
Acorone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acorone is a natural product found in Acorus calamus with data available.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Therapeutic Properties
- Acorone has been studied for its potential anti-inflammatory, antimicrobial, and antioxidant properties. Research indicates that it may be effective in treating various ailments due to these properties .
Case Study: Antimicrobial Activity
- A study published in the Journal of Organic Chemistry demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent .
Culinary Uses
Flavoring Agent
- This compound is also utilized in the food industry as a flavoring agent due to its aromatic properties. It is often used in traditional dishes and herbal teas, particularly in Asian cuisines.
Cosmetic Applications
Skin Care Products
- Due to its antioxidant properties, this compound is incorporated into various skincare formulations. It helps protect the skin from oxidative stress and may promote skin health by enhancing hydration and elasticity.
Case Study: Anti-Aging Formulations
- A clinical trial assessed the efficacy of a skincare product containing this compound on aging skin. Participants reported improved skin texture and reduced fine lines after eight weeks of use, highlighting its potential in anti-aging treatments .
Agricultural Applications
Natural Pesticide
- Recent studies have explored the use of this compound as a natural pesticide. Its insecticidal properties were evaluated against common agricultural pests, demonstrating effectiveness with a mortality rate of over 70% in treated populations .
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
10121-28-5 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
(1S,4R,5S,8R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione |
InChI |
InChI=1S/C15H24O2/c1-9(2)14-12(16)7-11(4)15(14)6-5-10(3)13(17)8-15/h9-11,14H,5-8H2,1-4H3/t10-,11+,14+,15+/m1/s1 |
InChI-Schlüssel |
AGUISGUERLMHFF-PKIAMQTDSA-N |
SMILES |
CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C |
Isomerische SMILES |
C[C@@H]1CC[C@]2(CC1=O)[C@H](CC(=O)[C@@H]2C(C)C)C |
Kanonische SMILES |
CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















